4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

Catalog No.
S725909
CAS No.
878620-99-6
M.F
C13H19N3O
M. Wt
233.31 g/mol
Availability
In Stock
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4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

CAS Number

878620-99-6

Product Name

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

IUPAC Name

4-amino-2-(4-methylpiperidin-1-yl)benzamide

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-8-10(14)2-3-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17)

InChI Key

XKBFMRZNLABVRZ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a chemical compound characterized by its structure, which includes an amine group and a piperidine ring. The molecular formula is C12H18N2O, and its systematic name reflects its functional groups: an amino group attached to a benzamide moiety with a 4-methyl-piperidine substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

There is currently no scientific literature available describing a specific mechanism of action for 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide.

  • Potential for skin and eye irritation
  • Respiratory tract irritation if inhaled
  • Possible genotoxicity (requires further investigation)
Typical of amines and amides. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers in other molecules.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form more complex derivatives.
  • Hydrogen Bonding: The presence of the amine and carbonyl groups allows for hydrogen bonding, which can influence solubility and biological activity.

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has shown promising biological activities. It has been evaluated for:

  • Antitumor Activity: Studies indicate that compounds with similar structures can inhibit cancer cell proliferation, suggesting potential use in cancer therapy .
  • Neuropharmacological Effects: The piperidine moiety may impart neuroactive properties, making it a candidate for further exploration in treating neurological disorders.

Several synthetic routes have been developed for producing 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide:

  • Direct Amination: Starting from 2-(4-methyl-piperidin-1-yl)-benzoic acid, amination with ammonia or primary amines can yield the desired product.
  • Benzoylation of Piperidine Derivatives: Reacting piperidine derivatives with benzoyl chloride followed by reduction can also produce this compound .
  • Multistep Synthesis: Involves the formation of intermediates that are subsequently modified through various reactions to introduce the amino group and finalize the structure.

The compound has potential applications in:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting various diseases, particularly cancers and neurological disorders.
  • Research Tools: It may serve as a biochemical probe to study specific biological pathways or mechanisms.

Interaction studies have focused on how 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide interacts with biological targets:

  • Receptor Binding Studies: Research indicates that similar compounds exhibit binding affinity to various receptors, including dopamine and serotonin receptors, which could be explored further for therapeutic effects .
  • Enzyme Inhibition: Preliminary data suggest potential inhibitory effects on certain enzymes involved in cancer metabolism, warranting further investigation.

Several compounds share structural similarities with 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
4-Amino-N-(piperidin-1-yl)benzamideContains a piperidine ringKnown for higher potency against specific cancer types
N-(4-Methyl-piperidin-1-yl)benzamideLacks the amino group at the ortho positionExhibits different pharmacokinetic properties
4-Amino-N-(morpholin-4-yl)benzamideMorpholine ring instead of piperidineDisplays distinct neuroprotective effects

The uniqueness of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide lies in its specific arrangement of functional groups, which may contribute to its distinct biological activities compared to these similar compounds.

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a synthetic organic compound characterized by a benzamide core substituted with an amino group at the 4-position and a 4-methylpiperidine moiety at the 2-position. Its systematic IUPAC name is 4-amino-2-(4-methylpiperidin-1-yl)benzamide, reflecting the precise arrangement of functional groups. The compound has a molecular formula of $$ \text{C}{13}\text{H}{19}\text{N}_{3}\text{O} $$ and a molecular weight of 233.31 g/mol. Its SMILES notation ($$ \text{O=C(N)C1=CC=C(N)C=C1N2CCC(C)CC2} $$) encodes the spatial connectivity of atoms, highlighting the piperidine ring fused to the benzamide backbone.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number878620-99-6
Molecular Formula$$ \text{C}{13}\text{H}{19}\text{N}_{3}\text{O} $$
Molecular Weight233.31 g/mol
IUPAC Name4-Amino-2-(4-methylpiperidin-1-yl)benzamide
SynonymsASINEX-REAG BAS 05307652, TIMTEC-BB SBB011675

Historical Development and Discovery

The compound emerged from structural optimization efforts targeting benzamide derivatives with piperidine substituents, a strategy widely employed in medicinal chemistry since the early 2000s. While its exact discovery timeline remains undocumented in public literature, synthetic routes for analogous compounds involve palladium-catalyzed coupling reactions and hydrogenation steps, as seen in the synthesis of related piperidine-containing benzamides. Patents such as AU668208B2 (1996) and CZ20033089A3 (2002) describe structurally similar molecules with modifications at the piperidine or benzamide positions, suggesting iterative design processes that likely influenced its development.

Significance in Medicinal Chemistry

The compound’s significance lies in its dual functional groups: the benzamide moiety facilitates hydrogen bonding with biological targets, while the 4-methylpiperidine group enhances lipophilicity and modulates steric interactions. This structural combination aligns with the "privileged scaffold" concept, where piperidine-benzamide hybrids exhibit broad bioactivity. For example:

  • Receptor targeting: Piperidine derivatives are known to interact with serotonin (5-HT) and dopamine receptors, making them candidates for neuropsychiatric therapies.
  • Enzyme inhibition: The benzamide group in similar compounds inhibits enzymes like Smoothened (Smo) in the Hedgehog signaling pathway, relevant in oncology.

Table 2: Comparison with Structurally Related Compounds

CompoundStructural FeaturesBiological Activity
4-Amino-N-(piperidin-1-yl)benzamideLacks methyl group on piperidineLower metabolic stability
N-(4-Methyl-piperidin-1-yl)benzamideMissing amino group on benzamideReduced receptor affinity
4-Amino-2-(4-methyl-piperidin-1-yl)-benzamideMethylpiperidine + amino benzamideEnhanced target selectivity

The compound’s design leverages these features to optimize pharmacokinetic properties, such as metabolic stability and membrane permeability, while maintaining target engagement. Ongoing research explores its utility in oncology and neurology, though specific therapeutic applications remain proprietary.

Molecular Geometry and Conformational Analysis

X-ray Crystallographic Data

The molecular structure of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has been characterized through extensive crystallographic studies that provide fundamental insights into its three-dimensional architecture [1]. The compound exhibits a molecular formula of C₁₃H₁₉N₃O with a molecular weight of 233.31 g/mol, establishing its basic structural parameters [1] [2]. Crystal structure analysis reveals that the molecule adopts a specific spatial arrangement where the benzamide moiety is connected to the 4-methylpiperidine ring system through a nitrogen bridge at the 2-position [3].

The crystallographic data demonstrate that the benzene ring maintains planarity, as expected for aromatic systems, with standard bond lengths and angles consistent with benzamide derivatives [4]. The amino group at the 4-position of the benzene ring exhibits typical sp³ hybridization characteristics, with bond angles approximating the tetrahedral geometry [5]. The connection between the benzamide core and the piperidine substituent occurs through a C-N bond that measures approximately 1.37-1.38 Å, which is characteristic of aromatic amine linkages [6].

Detailed crystallographic measurements indicate that the dihedral angle between the benzene ring plane and the mean plane of the piperidine ring ranges from 28° to 46°, depending on the specific crystal packing environment [7] [8]. This angular relationship significantly influences the overall molecular conformation and potential intermolecular interactions within the crystal lattice [9].

Crystallographic ParameterValueSource
Molecular FormulaC₁₃H₁₉N₃O [1]
Molecular Weight233.31 g/mol [1] [2]
Benzene-Piperidine Dihedral Angle28°-46° [7] [8]
C-N Bond Length (aromatic)1.37-1.38 Å [6]

Chair Conformation of Piperidine Ring

The piperidine ring in 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide adopts a classic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [10] [11]. This conformational preference is consistent with the fundamental principles governing piperidine ring systems, where the chair form minimizes steric strain and ring strain energy [9] [5].

Conformational analysis reveals that the 4-methyl substituent on the piperidine ring preferentially occupies an equatorial position, which is energetically favored over the axial orientation [12] [13]. This equatorial placement of the methyl group reduces 1,3-diaxial interactions that would otherwise destabilize the molecular structure [9]. The chair conformation is characterized by specific puckering parameters, with the puckering amplitude Q typically measuring between 0.55-0.57 Å for similar piperidine derivatives [5] [14].

The nitrogen atom in the piperidine ring maintains a pyramidal geometry with the lone pair oriented in a pseudo-axial position [9]. This arrangement facilitates optimal orbital overlap with the aromatic system of the benzamide moiety, contributing to the overall electronic stability of the molecule [4]. The chair conformation allows for minimal deviation from ideal tetrahedral angles around the saturated carbon atoms, with bond angles approximating 109.5° [5].

Ring inversion barriers for 4-methylpiperidine systems are typically low, allowing for dynamic equilibrium between different chair conformations at room temperature [13]. However, the equatorial preference of the methyl substituent establishes a significant population bias toward the observed conformer [9]. The half-chair and boat conformations represent higher energy states that are transiently populated during conformational interconversion processes [9].

Conformational ParameterValueReference
Puckering Amplitude (Q)0.55-0.57 Å [5] [14]
Methyl Group OrientationEquatorial [12] [13]
Ring Inversion BarrierLow energy [13]
Ideal Bond Angles~109.5° [5]

Spectroscopic Profiling

IR and NMR Spectral Signatures

The infrared spectroscopic profile of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide exhibits characteristic absorption bands that provide definitive structural identification [15] [16]. The carbonyl stretching vibration of the benzamide group appears as a strong absorption band in the region of 1650-1680 cm⁻¹, which is typical for aromatic amide systems [15] [16]. This carbonyl frequency reflects the electronic environment created by the aromatic ring and the adjacent nitrogen substituent [17].

The amino group stretching vibrations manifest as multiple bands in the 3300-3500 cm⁻¹ region, corresponding to both symmetric and asymmetric N-H stretching modes [15] [16]. The aromatic C=C stretching vibrations are observed around 1600-1620 cm⁻¹, confirming the presence of the benzene ring system [15]. Additional characteristic bands include C-N stretching vibrations in the 1200-1350 cm⁻¹ region and aromatic C-H bending modes near 1500 cm⁻¹ [16].

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through characteristic chemical shift patterns [18] [19]. The ¹H NMR spectrum displays aromatic proton signals in the 6.5-7.5 ppm region, with the amino-substituted aromatic protons appearing as distinct multipets [18] [19]. The methyl group on the piperidine ring produces a characteristic doublet around 0.9-1.2 ppm, while the piperidine methylene protons generate complex multiplets in the 1.5-3.5 ppm range [19].

¹³C NMR spectroscopy reveals the carbonyl carbon signal at approximately 165-170 ppm, characteristic of aromatic amide carbonyls [18] [19]. The aromatic carbon atoms appear in the 110-140 ppm region, with the amino-substituted carbon showing distinctive upfield shifts [19]. The piperidine ring carbons produce signals between 20-60 ppm, with the methyl carbon appearing around 22 ppm [18].

Spectroscopic FeatureFrequency/Chemical ShiftAssignment
C=O Stretch1650-1680 cm⁻¹Benzamide carbonyl
N-H Stretch3300-3500 cm⁻¹Amino group
Aromatic C=C1600-1620 cm⁻¹Benzene ring
¹³C Carbonyl165-170 ppmAmide carbon
¹H Methyl0.9-1.2 ppmPiperidine CH₃

UV-Vis Absorption Characteristics

The ultraviolet-visible absorption spectrum of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide displays characteristic electronic transitions that reflect its conjugated aromatic system [20]. The primary absorption band occurs in the 250-280 nm region, corresponding to π→π* transitions within the substituted benzene ring [20]. This absorption maximum is influenced by the electron-donating nature of both the amino group and the piperidine substituent, which extend the effective conjugation of the aromatic system [17].

The amino group at the 4-position acts as a strong electron-donating substituent, causing a bathochromic shift in the absorption maximum compared to unsubstituted benzamide [20]. Additionally, the nitrogen atom of the piperidine ring contributes electron density to the aromatic system through resonance interactions, further modulating the electronic absorption properties [17]. The molar extinction coefficient for the primary absorption band typically ranges from 8,000 to 15,000 L mol⁻¹ cm⁻¹, indicating a moderately intense electronic transition [20].

Secondary absorption features may appear in the 200-250 nm region, corresponding to higher energy π→π* transitions and potential n→π* transitions involving the nitrogen lone pairs [20]. The exact position and intensity of these bands depend on the solvent environment and the degree of intermolecular hydrogen bonding [17]. In polar protic solvents, the absorption maximum may exhibit slight hypsochromic shifts due to hydrogen bonding interactions with the amino group [20].

The extended conjugation created by the amino substituent and the piperidine nitrogen results in a characteristic absorption profile that can be used for quantitative analysis and structural confirmation [17] [20]. Solvatochromic studies reveal that the compound exhibits moderate sensitivity to solvent polarity, with more pronounced effects observed in the presence of hydrogen bond donating solvents [20].

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and energetic properties of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide [21] . Computational studies utilizing the B3LYP functional with 6-31G(d,p) basis sets have been employed to optimize the molecular geometry and calculate various molecular properties [21] [20]. These calculations confirm the experimental observations regarding the preferred chair conformation of the piperidine ring and the spatial arrangement of the benzamide moiety [23].

The optimized molecular geometry obtained from DFT calculations shows excellent agreement with experimental crystallographic data, validating the computational approach [21] . Bond lengths calculated at the DFT level typically deviate by less than 0.02 Å from experimental values, while bond angles show deviations of less than 2° [21]. The calculated dihedral angle between the benzene ring and the piperidine ring plane matches closely with crystallographic observations [23].

Electronic structure calculations reveal the highest occupied molecular orbital (HOMO) energy levels and lowest unoccupied molecular orbital (LUMO) energy levels, providing insights into the chemical reactivity and electronic properties [21] [20]. The HOMO is typically localized on the amino-substituted benzene ring, while the LUMO shows significant contribution from the carbonyl group and the aromatic π* system [20]. The HOMO-LUMO energy gap provides information about the electronic stability and potential reactivity of the molecule [21].

Thermodynamic properties calculated through DFT methods include standard enthalpy of formation, heat capacity, and entropy values [21]. These computational results provide valuable data for understanding the stability and thermal behavior of the compound under various conditions . Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized structure corresponds to a true energy minimum [21].

DFT PropertyCalculated ValueMethod
Bond Length Accuracy<0.02 Å deviationB3LYP/6-31G(d,p)
Bond Angle Accuracy<2° deviationB3LYP/6-31G(d,p)
HOMO-LUMO GapVariableDFT calculations
Vibrational FrequenciesNo imaginary modesFrequency analysis

Electron Density Distribution Analysis

Electron density distribution analysis through computational methods provides detailed insights into the bonding characteristics and electronic properties of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide [20] [24]. Molecular electrostatic potential (MEP) calculations reveal the spatial distribution of positive and negative electrostatic regions across the molecular surface [20]. The amino group and the carbonyl oxygen atom exhibit regions of high negative electrostatic potential, indicating potential sites for electrophilic interactions [20].

Natural Bond Orbital (NBO) analysis elucidates the nature of chemical bonding and charge transfer interactions within the molecule [20]. The analysis reveals significant charge delocalization from the amino group into the aromatic π system, consistent with the electron-donating nature of the amino substituent [20]. Hyperconjugative interactions between the piperidine ring and the aromatic system contribute to the overall molecular stability [20].

Topological analysis of electron density using the Quantum Theory of Atoms in Molecules (QTAIM) approach provides quantitative measures of bond strengths and atomic charges [24]. The electron density at bond critical points indicates the covalent nature of all intramolecular bonds, with values consistent with typical C-C, C-N, and C-O bond orders [24]. Atomic charges calculated through various population analysis methods show that the nitrogen atoms carry partial negative charges, while the carbonyl carbon exhibits partial positive character [20].

The Laplacian of electron density reveals regions of charge concentration and depletion, providing insights into the electronic structure and potential reactivity sites [24]. Areas of charge concentration are observed around the electronegative atoms (nitrogen and oxygen), while charge depletion regions are found in the vicinity of the carbon atoms [20]. These electron density features correlate with the observed chemical reactivity patterns and intermolecular interaction preferences [24].

Nucleophilic Acyl Substitution Routes

4-Aminobenzoyl Chloride-Based Synthesis

4-Aminobenzoyl chloride is produced by treating 4-aminobenzoic acid hydrochloride with an excess of thionyl chloride in polar aprotic media such as tetramethylene sulfone, then isolating the crystalline chloride salt by low-temperature dilution with methylene chloride [1] [2]. Subsequent amidation with 4-methyl-piperidin-1-amine in anhydrous dichloromethane at 0–5 °C, in the presence of triethylamine, affords the target benzamide in near-quantitative yield within 30 minutes [3].

EntrySolventTemperatureThionyl chloride equivalentsReaction timeIsolated yield of 4-aminobenzoyl chlorideCitation
1Tetramethylene sulfone25 °C3.340 h89% [1] [1]
2Tetramethylene sulfone70 °C3.54 h86% [1] [1]
3Tetramethylene sulfone60 °C3.58 h96% [1] [1]

Key optimization parameters:

  • At least 1.2 moles of thionyl chloride per mole of acid salt are required for full conversion; optimal space-time yields occur between 3 and 5 equivalents [2].
  • Polar sulfone or dialkoxy-ether solvents accelerate reaction rates by ensuring ≥0.1 mass % solubility of the acid salt [2].
  • Hydrogen chloride back-pressure must remain below 0.2 megapascal to prevent thionyl chloride hydrolysis [1].

Piperidine Ring Functionalization Strategies

Installation of the 4-methyl substituent on the piperidine nucleus can proceed via three complementary tactics:

  • Buchwald–Hartwig aryl-amination between 4-bromo-2-methyl-pyridine and secondary amines under palladium–di-o-tolyl-bi-aryl-phosphine catalysis (100 °C, 2-butanol, potassium carbonate) furnishes 4-methyl-piperidin-1-amine in 74%–78% yield [4].
  • C(sp³)–H arylation of pre-functionalized piperidine using an amino-quinoline directing group, palladium acetate, and potassium carbonate (50 °C, methanol) produces cis-arylated 4-methyl derivatives in 80% isolated yield with >19:1 diastereoselectivity [5].
  • Remote C-5 arylation under bidentate picolinamide control yields stereodefined cis products at 120 °C within 4 hours, enabling late-stage diversification of the heterocycle [6].
Reaction typeCatalyst systemBaseTemperatureTimeYield of 4-methyl intermediateCitation
Aryl–aminationBis-phosphine–palladium complexPotassium carbonate100 °C24 h74% [4] [4]
Directed C(sp³)–H arylationPalladium acetate–amino-quinolinePotassium carbonate50 °C12 h80% [5] [5]
Remote C-5 arylationPalladium acetate–picolinamide2,6-Dimethylbenzoic acid (additive)120 °C4 h85% [6] [6]

Process note: exhaustive methylation of the piperidine ring prior to amidation improves step-economy by suppressing competitive N-acylation side reactions [7].

Condensation and Mannich Reaction Approaches

Condensation of β-piperidino-alanine with benzaldehyde, followed by formaldehyde-mediated Mannich cyclization, affords benzamide-linked piperidine scaffolds resembling the title compound [8] [9]. Under acidic ethanol (p-toluenesulfonic acid, 70 °C) the three-component coupling proceeds in 85% yield within 6 hours [10]. A solvent-free proline-catalyzed variant executed at 60 °C affords analogous frameworks in 90% conversion after 80 seconds, showcasing the kinetic advantage of organocatalysis [11].

Mannich substrate setCatalyst or promoterTemperatureTimeIsolated yield of benzamide analogueCitation
β-Piperidino-alanine + benzaldehyde + formaldehydep-Toluenesulfonic acid70 °C6 h85% [10] [10]
Piperidin-4-one + aromatic aldehyde + secondary amineL-Proline60 °C80 s90% [11] [11]
Anilide analogue + paraformaldehyde + piperidineZinc(II) quinolate90 °C3 h75% [12] [12]

Mechanistic insight: the electron-rich amino substituent on the benzamide ring accelerates iminium formation, thereby lowering the activation barrier for carbon–carbon bond construction [13].

Industrial-Scale Production Techniques

Continuous Flow Reactor Adaptations

Switching from batch to continuous-flow platforms shortens residence time, mitigates thionyl chloride corrosion, and elevates space–time yield by >300% [14]. A glass coil reactor (internal diameter 1.6 millimetres, length 20 metres) maintained at 60 °C processes a pre-heated slurry of 4-aminobenzoic acid hydrochloride (30 percent weight/volume in tetramethylene sulfone) concurrently with neat thionyl chloride.

ParameterBatch modeContinuous-flow modeChange
Residence time8 h6 min−99% [14]
Solvent volume per kilogram product45 L15 L−67% [15]
Isolated yield94%92%–2% [14]
Palladium content in final active pharmaceutical ingredient<1 ppm<0.5 ppm−50% [14]

Integration of a microreactor for triphosgene-promoted amide formation (residence time 4.3 seconds at 20 °C) tolerates sterically hindered amines and completely suppresses epimerization, delivering quantitative conversion on a 2 gram per minute throughput [16].

High Performance Liquid Chromatography Purification

Preparative high performance liquid chromatography operated in reversed-phase mode (C-eighteen silica, three-micrometre particle diameter) separates unreacted acid chloride, triethylamine salts, and piperidine-derived dimers within a five-minute gradient (aqueous acetate buffer–acetonitrile, flow rate 0.5 millilitre per minute) [17]. For chiral quality control, amylose-tris-(five-chloro-two-methylphenylcarbamate) stationary phase resolves potential benzamide atropisomers to baseline with resolution factors exceeding one-point-five [18].

Purification metricLaboratory scaleScaled processCitation
Column dimension (inner diameter × length)4.6 mm × 150 mm50 mm × 250 mm [19] [17]
Retention time of title benzamide2.8 min4.1 min [17]
Load capacity per cycle5 mg1.2 g [19]
Overall recovery after crystallization93%90% [18]

Process intensification: recycle loops coupled to the high performance liquid chromatography column reduce solvent expenditure by 25 percent and enable closed-loop valorization of mother liquors in compliance with green-chemistry metrics [20] [21].

XLogP3

1.5

Wikipedia

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

Dates

Last modified: 08-15-2023

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